molecular formula C5H11BNO B12592004 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl CAS No. 648435-39-6

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl

Cat. No.: B12592004
CAS No.: 648435-39-6
M. Wt: 111.96 g/mol
InChI Key: MIHQMSIDOWZGIK-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl represents a specialized heterocyclic organoboron compound of significant interest in synthetic organic chemistry, particularly in the development of asymmetric catalytic methodologies. This compound features a unique oxazaborolidine core structure where the boron atom is incorporated within a five-membered heterocycle containing both nitrogen and oxygen atoms, with specific methyl substitutions at the 3,4,4-positions that confer distinctive steric and electronic properties to the molecule. While structural analogs of this compound, particularly various substituted oxazaborolidines, have demonstrated remarkable utility as catalysts in enantioselective transformations , the specific 3,4,4-trimethyl derivative offers researchers a valuable scaffold for developing novel stereoselective synthetic methodologies. These boron-containing heterocycles typically function as Lewis acids that activate carbonyl compounds toward selective reduction or other nucleophilic additions through well-defined transition states that enable efficient chirality transfer. The strategic methyl substitutions on the ring structure enhance the compound's stability while providing steric influence that proves crucial in determining enantioselectivity outcomes in various transformations. Researchers utilize this specialized reagent primarily in the development of pharmaceutical intermediates, fine chemicals, and other value-added compounds where precise stereochemical control is required. The compound continues to be investigated for its potential in emerging catalytic applications including cascade reactions, polymer chemistry, and materials science. As with all research chemicals, this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should employ appropriate safety precautions including the use of personal protective equipment and operate within properly ventilated environments when handling this compound.

Properties

CAS No.

648435-39-6

Molecular Formula

C5H11BNO

Molecular Weight

111.96 g/mol

InChI

InChI=1S/C5H11BNO/c1-5(2)4-8-6-7(5)3/h4H2,1-3H3

InChI Key

MIHQMSIDOWZGIK-UHFFFAOYSA-N

Canonical SMILES

[B]1N(C(CO1)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 3,4,4 Trimethyl 1,3,2 Oxazaborolidin 2 Yl and Analogous Chiral Oxazaborolidines

Synthesis of Chiral Amino Alcohol Precursors for Oxazaborolidine Formation

The enantiopurity of the final oxazaborolidine catalyst is contingent upon the stereochemical integrity of the amino alcohol precursor. These precursors are synthesized through various methods, which can be broadly categorized into derivatization from nature's chiral pool and de novo asymmetric synthesis.

Derivation from Natural Chiral Pool Feedstocks

The chiral pool, comprising readily available, enantiopure natural products like amino acids, sugars, and terpenes, serves as a cost-effective and efficient starting point for the synthesis of more complex chiral molecules. acs.org The inherent chirality of these natural feedstocks is preserved and transferred through subsequent reaction steps. acs.org

A prevalent strategy for synthesizing chiral β-amino alcohols involves the reduction of α-amino acids, which are abundant in nature. For instance, β-amino alcohols can be prepared from the corresponding amino acids by first converting the amino acid to its methyl ester, followed by a Grignard reaction. nih.gov Another common method is the direct reduction of the carboxylic acid functionality. The synthesis of (S)-2-aminobutanol has been achieved through the reduction of (S)-2-aminobutyric acid. google.com Similarly, (R)-3-aminobutan-1-ol is produced from (R)-3-aminobutanoic acid using reducing agents like sodium aluminum hydride. vcu.edu These methods provide a direct pathway to optically active amino alcohols, leveraging the stereocenter provided by the parent amino acid.

Table 1: Examples of Chiral Amino Alcohols Derived from Amino Acid Precursors

Chiral Amino AlcoholAmino Acid PrecursorSynthesis Method HighlightReference
(S)-2-aminobutanol(S)-2-aminobutyric acidCatalytic hydrogenation google.com
(R)-3-aminobutan-1-ol(R)-3-aminobutanoic acidReduction with sodium aluminum hydride vcu.edu
General β-amino alcoholsVarious α-amino acidsEsterification followed by Grignard reaction nih.gov

De Novo Asymmetric Synthesis of Key Amino Alcohol Scaffolds

When suitable chiral precursors are not available, de novo asymmetric synthesis is employed to create the desired stereocenters from achiral or racemic starting materials. These methods are crucial for accessing a diverse range of amino alcohol structures.

Recent advancements have focused on creating γ-amino alcohols with tertiary carbon stereocenters through copper-catalyzed asymmetric propargylic substitution on alkyne-functionalized oxetanes. acs.orgresearchgate.net This method allows for the construction of structurally diverse and highly functionalized chiral 1,3-amino alcohols. acs.orgresearchgate.net Another powerful technique is the asymmetric synthesis of syn- and anti-1,3-amino alcohols through the diastereoselective addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. nih.gov The subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine products yields the desired 1,3-amino alcohol derivatives with high diastereomeric ratios. nih.gov

For vicinal (1,2) amino alcohols, organocatalysis has emerged as a potent tool. The asymmetric Michael addition of β-keto esters to nitroalkenes, catalyzed by simple β-amino alcohols, can produce adducts with quaternary chiral carbon centers in good yields and high enantioselectivities. nih.gov Furthermore, enzymatic processes, such as the asymmetric reductive amination of α-hydroxymethyl ketones, provide an environmentally friendly route to chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess.

Specific Approaches for 3,4,4-Trimethyl-substituted Amino Alcohols

The direct precursor for 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl is (S)- or (R)-2-amino-2,3,3-trimethylbutan-1-ol. This molecule features a sterically hindered tertiary carbon atom adjacent to the nitrogen-bearing stereocenter. While specific, well-documented enantioselective syntheses for this exact compound are not extensively detailed in general literature, its synthesis can be projected based on established methods for structurally related tertiary-substituted amino alcohols.

A logical and direct approach would be the reduction of the corresponding chiral α-amino acid, (S)- or (R)-2-amino-2,3,3-trimethylbutanoic acid. This strategy mirrors the established syntheses of simpler amino alcohols from their amino acid counterparts. google.comvcu.edu However, the availability of this specific, highly substituted chiral amino acid is a limiting factor.

Alternatively, asymmetric methods used for other amino alcohols with tertiary stereocenters could be adapted. For instance, the asymmetric synthesis of γ-amino alcohols featuring tertiary carbons via Cu-catalyzed propargylic amination demonstrates a viable strategy for creating sterically congested chiral centers. acs.orgresearchgate.net Another potential route involves the asymmetric reduction of a suitable precursor, such as a cyanohydrin or an α-azido ketone derived from 2,3,3-trimethylbutanal.

Conventional Routes to 1,3,2-Oxazaborolidine Ring Formation

Once the enantiopure amino alcohol precursor is obtained, the formation of the 1,3,2-oxazaborolidine ring is typically achieved through a direct condensation reaction with a suitable borane (B79455) source.

Condensation Reactions with Borane Sources (e.g., BH₃·THF, BMS)

The most common method for synthesizing oxazaborolidines is the reaction of a chiral 1,2-amino alcohol with an appropriate borane reagent. nih.gov Commonly used borane sources include the borane-tetrahydrofuran (B86392) complex (BH₃·THF) and borane-dimethyl sulfide (B99878) (BMS). nih.gov

The reaction involves the condensation of the amino alcohol and the borane source, typically in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). For example, the reaction of (1R, 2S)-(-)-ephedrine with borane-methyl sulfide in THF at room temperature leads to the evolution of one equivalent of hydrogen gas and the formation of the corresponding oxazaborolidine as a white solid after removal of volatile components. nih.gov This general procedure is applicable to a wide range of amino alcohol precursors for the synthesis of various oxazaborolidine catalysts, including the well-known Corey-Bakshi-Shibata (CBS) catalyst derived from (S)-valinol. researchgate.net

Role of Borane Equivalents and Reaction Conditions

The stoichiometry of the reactants and the reaction conditions play a critical role in the efficient formation and subsequent catalytic activity of the oxazaborolidine. The condensation reaction is generally performed using one equivalent of the borane source relative to the amino alcohol. nih.gov However, in some cases, a slight excess of the borane reagent may be used to ensure complete conversion. For the preparation of the CBS catalyst, approximately 1.1 equivalents of a borane source are often used with (S)-valinol. researchgate.net

The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the borane reagents by atmospheric moisture. Anhydrous solvents are essential for the same reason. The temperature is usually maintained at or below room temperature during the initial mixing, although gentle heating may be applied to drive the reaction to completion. nih.gov

The solvent can also influence the enantioselectivity of reductions performed with the resulting oxazaborolidine catalyst. Studies have shown that the equilibrium between monomeric and dimeric forms of the oxazaborolidine catalyst in solution can be affected by the solvent, which in turn impacts the catalyst's performance. google.com

Table 2: General Conditions for Oxazaborolidine Formation

Amino Alcohol PrecursorBorane SourceStoichiometry (Borane:Alcohol)SolventKey ConditionsReference
(1R, 2S)-(-)-EphedrineBorane-dimethyl sulfide (BMS)~1:1Anhydrous THF25°C, 1 hour, inert atmosphere nih.gov
(S)-ValinolBorane (BH₃)~1.1:1Not specifiedGeneral condensation researchgate.net
cis-(1R,2S)-1-amino-indan-2-olGeneric Borane SourceNot specifiedVariousSolvent and hydride source affect monomer/dimer ratios and enantioselectivity google.com

Advanced Synthetic Strategies for 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl

In Situ Generation Protocols for Enhanced Practicality and Efficiency

The development of in situ generation protocols for chiral oxazaborolidine catalysts represents a significant step forward in their practical application. This approach circumvents the need for the isolation and purification of the often moisture-sensitive catalyst, addressing issues of low reproducibility that can arise from catalyst degradation during storage. nih.gov

The in situ preparation typically involves the reaction of a chiral β-amino alcohol with a suitable borane source directly within the reaction vessel prior to the introduction of the substrate. organic-chemistry.org For the synthesis of a catalyst like 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, the corresponding chiral amino alcohol, (S)-3,3-dimethyl-1-aminobutan-2-ol, would be treated with a borane reagent. The process is often rapid, taking place at room temperature in a matter of minutes to a few hours. organic-chemistry.orgnih.gov

Researchers have demonstrated that catalysts generated in this manner exhibit comparable, and sometimes superior, enantioselectivity to their isolated counterparts. organic-chemistry.org For instance, a study by Kawanami and colleagues on a catalyst derived from a chiral lactam alcohol showed that the in situ method provided high yields and enantiomeric excesses (up to 98% ee) for the reduction of various prochiral ketones. organic-chemistry.org This methodology is advantageous due to its operational simplicity, reduced preparation time, and the use of less expensive reagents. organic-chemistry.org

Key features of in situ protocols include:

Reaction of a chiral amino alcohol with a borane source. ijprs.comru.nl

Execution under an inert atmosphere to prevent catalyst decomposition. ijprs.com

Rapid catalyst formation at ambient temperatures. organic-chemistry.org

This method has been successfully applied to the reduction of a wide array of substrates, including challenging ones like primary aliphatic ketones and α,β-enones. nih.gov

Utilization of Alternative Boron Reagents

The choice of boron reagent is critical in both the synthesis of the oxazaborolidine ring and in the subsequent catalytic reduction. While borane-tetrahydrofuran complex (BH₃-THF) is a common choice, a variety of alternative reagents have been explored to optimize reactivity and selectivity. nih.govinsuf.org

The reaction of the precursor amino alcohol with different borane sources can lead to the formation of the desired oxazaborolidine catalyst. insuf.org Alternative reagents include:

Borane-dimethyl sulfide complex (BH₃-SMe₂): This reagent is often used for its stability and handling characteristics compared to BH₃-THF. nih.gov

Catecholborane: Used as a stoichiometric reductant in conjunction with a catalytic amount of the oxazaborolidine, it has proven especially effective for the reduction of α,β-unsaturated ketones. researchgate.net

Bis(trifluoroethyl) alkylboronates: These reagents provide a simple and reproducible method for the formation of 1,3,2-oxazaborolidines from β-amino alcohols. researchgate.net

Alkyl- or arylboronic acids: Condensation with 1,2-amino alcohols remains a preferred method for preparing various 1,3,2-oxazaborolidines. nih.gov

The selection of the boron reagent can influence the electronic properties of the resulting catalyst and its performance in asymmetric reductions. For example, in the reduction of trifluoromethyl ketones, BH₃-THF was found to be the optimal borane source when using an in situ generated catalyst from a chiral lactam alcohol. nih.gov

Table 1: Comparison of Boron Reagents in Oxazaborolidine-Catalyzed Reductions

Boron ReagentApplication/ObservationReference
BH₃-THFOptimal for reduction of trifluoromethyl ketones with in situ catalyst. nih.gov
BH₃-SMe₂Alternative to BH₃-THF, used for room temperature catalyst formation. nih.gov
CatecholboraneAdvantageous for reduction of α,β-enones. researchgate.net
p-IodophenoxyboraneImproved enantioselectivities for aliphatic ketones at low temperatures. nih.gov

Isolation and Purification Techniques for Stable Forms

While in situ generation offers significant practical advantages, the isolation of stable oxazaborolidine catalysts is sometimes necessary, particularly for mechanistic studies or when using catalysts with enhanced stability. The stability of the oxazaborolidine is often improved by substituting the hydrogen atom on the boron with an alkyl or aryl group, such as a methyl group. ijprs.com

The isolation process typically follows the initial synthesis, which involves the condensation of the chiral amino alcohol with the chosen boron source. insuf.org Purification techniques are then employed to obtain the catalyst in a pure form.

Common isolation and purification steps include:

Removal of Solvent and Excess Reagents: After the reaction is complete, the solvent and any volatile excess reagents (like BH₃) are removed under reduced pressure. insuf.org

Sublimation or Distillation: For sufficiently volatile and thermally stable oxazaborolidines, sublimation or distillation can be an effective purification method. insuf.org

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is a powerful technique for isolating and purifying non-volatile organic compounds, including oxazolidinone-related structures and their impurities. nih.gov This method can be adapted for the purification of specific oxazaborolidine catalysts.

The characterization of the purified catalyst is crucial and is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. nih.gov

Derivatization and Structural Modification of the 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl Core

The modular nature of the oxazaborolidine structure allows for extensive derivatization and structural modification. nih.gov These changes are strategically implemented to fine-tune the catalyst's steric and electronic properties, thereby enhancing its enantioselectivity and substrate scope.

Modification of the Boron Substituent (e.g., Methyl, o-Tolyl)

One of the most common and effective modifications is altering the substituent on the boron atom. The parent H-CBS catalyst, while effective, can exhibit limited stability. ijprs.com Replacing the boron-hydride with a more robust group, such as a methyl (CH₃) or an o-tolyl group, leads to catalysts with significantly improved stability towards air and moisture. ijprs.comwikipedia.org

The synthesis of these B-substituted analogs is straightforward. For example, the widely used (R)-2-Methyl-CBS-oxazaborolidine is generated by heating the corresponding chiral amino alcohol with methylboronic acid or trimethylboroxine. wikipedia.org

The nature of the B-substituent directly influences the catalyst's performance:

Steric Effects: Bulkier substituents on the boron atom can impact the catalyst's enantioselectivity. An increase in the steric bulk of the substituent generally leads to a decrease in the enantiomeric excess achieved in ketone reductions. researchgate.net

Electronic Effects: Modifying the boron substituent alters the Lewis acidity of the catalyst. The introduction of electron-withdrawing groups can increase Lewis acidity, which can be beneficial in certain reactions like Diels-Alder cycloadditions. nih.gov For instance, Shioiri and colleagues reported that using trimethyl borate (B1201080) to generate a B-OMe substituted oxazaborolidine improved both reactivity and enantioselectivity in CBS reductions. nih.gov

Table 2: Effect of Boron Substituent on Enantioselectivity in Acetophenone (B1666503) Reduction

Boron SubstituentEnantiomeric Excess (ee, %)Catalyst SystemReference
H96.5Homogeneous researchgate.net
Methyl94.7Homogeneous researchgate.net
Phenyl91.0Homogeneous researchgate.net
Propyl85.0Homogeneous researchgate.net

Data illustrates the trend that bulkier substituents can lead to lower enantioselectivity.

Remote Chiral Auxiliary Effects through Structural Extension

The concept of a chiral auxiliary involves temporarily incorporating a chiral unit into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of oxazaborolidines, the chiral amino alcohol backbone serves as the primary source of chirality. However, structural extensions remote from the catalytic boron center can exert additional stereochemical control, a phenomenon known as remote chiral auxiliary effects.

This strategy involves designing more complex chiral ligands where the stereogenic centers of the auxiliary influence the conformation of the transition state, even though they are not directly adjacent to the reacting center. While the core principles are well-established in systems like Evans oxazolidinones, williams.eduresearchgate.net they are also applicable to the design of novel oxazaborolidine ligands.

For instance, the enantioselectivity of oxazaborolidines is highly dependent on their structure, and modifications to the ligand framework, even at positions away from the B-O-N core, can significantly affect the outcome. mdpi.com By extending the carbon framework of the amino alcohol precursor or introducing additional stereogenic centers, it is possible to create a more defined and rigid chiral pocket around the active site. This enhanced structural information can lead to more precise discrimination between the diastereomeric transition states, resulting in higher enantioselectivity. Computational studies have revealed that the puckered geometry of non-C₂-symmetric oxazaborolidines and the cooperative effects of multiple substituents create a highly asymmetric environment essential for effective enantioinduction. chemrxiv.org

Mechanistic Investigations of 3,4,4 Trimethyl 1,3,2 Oxazaborolidin 2 Yl Catalysis

Proposed Catalytic Cycle of Oxazaborolidine-Mediated Reactions

The catalytic cycle involves a series of coordinated steps, beginning with the activation of the catalyst by borane (B79455) and culminating in the release of the chiral product and regeneration of the catalyst. unipi.it

The catalytic cycle commences with the coordination of a molecule of borane (BH₃) to the oxazaborolidine catalyst. unipi.it This coordination occurs at the ring nitrogen atom, which is the most basic site. rsc.org This initial acid-base reaction is a crucial step that sets the stage for the subsequent activation of the catalyst. unipi.itrsc.org Computational studies on similar oxazaborolidine systems have confirmed that the complexation of borane to the catalyst is a key preliminary step. nih.govresearchgate.net The resulting complex is a more potent Lewis acid than the oxazaborolidine alone. The coordination of borane to the nitrogen atom is thought to proceed in a cis fashion with respect to the substituents on the stereogenic carbon of the oxazaborolidine ring, a feature that contributes to the catalyst's rigidity and high selectivity. unipi.itnih.gov This rigidity is considered a determining factor in the excellent enantioselectivity achieved by these catalysts. nih.govresearchgate.net

The coordination of borane to the nitrogen atom induces a significant electronic change within the oxazaborolidine ring. This N-borylation increases the Lewis acidity of the endocyclic boron atom. youtube.com By withdrawing electron density, the newly formed N-BH₃ group makes the ring boron atom more electrophilic and thus a stronger Lewis acid. youtube.com This enhancement of Lewis acidity is fundamental to the catalyst's ability to activate the substrate, typically a ketone, for reduction. nih.gov The increased electrophilicity of the boron center is essential for the subsequent coordination of the carbonyl substrate. nih.govacs.org

With its Lewis acidity enhanced, the endocyclic boron atom of the catalyst-borane complex coordinates to the carbonyl oxygen of the ketone substrate. unipi.itnih.gov This coordination activates the ketone towards reduction by making the carbonyl carbon more electrophilic. The geometry of this coordination is critical for stereoselection. unipi.it The substrate orients itself to minimize steric hindrance with the substituents on the oxazaborolidine ring. In the case of 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, the bulky groups guide the incoming ketone to bind in a specific orientation. unipi.itnih.gov This pre-organization in the catalyst-substrate complex is a key step for determining which face of the ketone will be reduced. unipi.it

The core chemical transformation of the catalytic cycle is the transfer of a hydride ion from the borane, which is coordinated to the nitrogen, to the carbonyl carbon of the ketone. unipi.it This transfer occurs through a highly organized, six-membered ring transition state. youtube.com This transition state involves the endocyclic boron, the carbonyl oxygen, the carbonyl carbon, the hydride being transferred, the boron of the external BH₃, and the ring nitrogen. The chair-like conformation of this cyclic transition state is energetically favorable and facilitates the hydride transfer. youtube.com The highly exothermic nature of this hydride transfer provides the thermodynamic driving force for the reaction. unipi.itnih.gov This intramolecular delivery of the hydride ensures that the reduction occurs on the specific face of the ketone dictated by the initial coordination geometry. unipi.it

Following the hydride transfer, a transient oxazadiboretane intermediate is formed. unipi.itnih.gov This intermediate is unstable and rapidly dissociates. The product, a chiral secondary alcohol, is released as a borate (B1201080) ester. This ester then reacts with another equivalent of borane or undergoes hydrolysis to release the final alcohol product and regenerate the oxazaborolidine catalyst, allowing it to re-enter the catalytic cycle. unipi.it The efficient turnover of the catalyst is a key feature of this process. unipi.it

Stereochemical Models for Enantiofacial Selectivity

The high degree of enantiofacial selectivity observed in reductions catalyzed by 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl and related catalysts is explained by well-established stereochemical models. These models focus on the interactions within the ketone-catalyst-borane complex.

The prevailing model, originally proposed by Corey, involves a two-point binding interaction between the catalyst and the substrate in the transition state. nih.govacs.org The primary interaction is the coordination of the carbonyl oxygen to the Lewis acidic endocyclic boron atom. nih.govacs.org A secondary, nonclassical hydrogen bond or other weak interaction often helps to lock the substrate into a specific conformation. acs.org For instance, computational studies have highlighted the importance of various noncovalent interactions, such as C-H···O and C-H···π interactions, in stabilizing the transition state and dictating selectivity. acs.org

The enantioselectivity arises from the steric differentiation between the two prochiral faces of the ketone. The bulky substituents on the oxazaborolidine ring effectively shield one face of the coordinated ketone, leaving the other face exposed for the intramolecular hydride attack. acs.org The catalyst essentially creates a chiral pocket, and the substrate's ability to fit into this pocket in a particular orientation determines the stereochemical outcome. researchgate.net The larger substituent on the ketone preferentially orients away from the steric bulk of the catalyst, leading to the predictable formation of one enantiomer of the alcohol product. unipi.itnih.gov

Table 1: Key Interactions in the Oxazaborolidine-Catalyzed Reduction Transition State

Interacting Species Type of Interaction Role in Catalysis Reference
Catalyst N atom & Borane (BH₃) Dative Bond Formation Catalyst Activation unipi.itrsc.org
Catalyst B atom & Ketone C=O Lewis Acid-Base Coordination Substrate Activation & Orientation unipi.itnih.gov
Ketone & Catalyst Substituents Steric Repulsion Enantiofacial Discrimination nih.govacs.org
N-BH₃ & Ketone C=O Intramolecular Hydride Transfer Reduction via 6-membered TS unipi.ityoutube.com
Substrate & Catalyst Noncovalent Interactions (C-H···O, C-H···π) Transition State Stabilization acs.org

Table 2: Computational Data on Transition State Models

Computational Method Finding Implication for Mechanism Reference
Ab initio / DFT-B3LYP Calculations on the complete system confirm the rigidity of the catalyst and allow for accurate prediction of the stereochemical outcome. Validates the proposed mechanistic model and the origins of stereoselectivity. nih.govresearchgate.net
DFT and NCI Analysis Reveals the importance of C–H···O, C–H···π, and π–π interactions between the nucleophile, electrophile, and catalyst. Expands the stereochemical model beyond simple steric hindrance to include complex noncovalent interactions. acs.org
AM1 / MNDO Semiempirical methods used in early computational studies to model the reduction mechanism. Provided initial theoretical support for the proposed catalytic cycle. researchgate.net

Steric Interactions in the Transition State

In the context of the generalized CBS reduction, the steric environment of the catalyst is paramount in achieving high enantioselectivity. The substituents on the oxazaborolidine ring create a chiral pocket that differentiates between the two enantiotopic faces of the prochiral ketone. The bulkier substituent on the ketone will preferentially orient itself away from the steric bulk of the catalyst to minimize van der Waals repulsion in the transition state. For the 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl catalyst, the gem-dimethyl group at the C-4 position would be expected to play a significant role in defining the steric landscape of the catalytic pocket. This feature, often referred to as the Thorpe-Ingold effect, can restrict conformational flexibility and enforce a more rigid transition state, which is often beneficial for stereochemical control. nih.gov

Influence of the 3,4,4-Trimethyl Substitution on Substrate Orientation

The specific substitution pattern of the 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl catalyst would directly influence the orientation of the substrate within the catalyst-substrate complex. The N-methyl group (position 3) and the gem-dimethyl group (position 4) would create a distinct steric and electronic environment compared to the more commonly studied proline-derived CBS catalysts which feature a fused bicyclic system. alfa-chemistry.comwikipedia.orgtcichemicals.com The coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst is a key step. The orientation of the ketone is then further dictated by the need to minimize steric clashes between its substituents and the methyl groups of the catalyst. It is plausible that the gem-dimethyl group, in particular, would create a more defined channel for the substrate to approach, thereby enhancing facial selectivity.

Role of Non-Covalent Interactions in Stereocontrol

Beyond classical steric repulsion, non-covalent interactions are increasingly recognized as crucial for understanding the intricacies of stereoselective catalysis.

Hydrogen Bonding Contributions

While the 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl catalyst itself does not possess traditional hydrogen bond donors, the possibility of non-classical hydrogen bonds (e.g., C-H···O interactions) between the catalyst's methyl groups and the substrate cannot be entirely ruled out. However, the primary role of hydrogen bonding in related systems often involves the catalyst scaffold interacting with the substrate. Given the N-methylation in the specified catalyst, the potential for N-H···O interactions, which can be significant in other organocatalysts, is absent.

Aromatic Interactions with Substrates

Aromatic interactions, such as π-π stacking or C-H···π interactions, are significant in many oxazaborolidine systems where the B-substituent or the amino alcohol-derived backbone contains aromatic rings. nih.gov These interactions can provide additional stabilization to the desired transition state. In the case of 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, if the substrate itself contains an aromatic moiety, there could be weak van der Waals interactions with the methyl groups of the catalyst. However, the catalyst itself lacks an aromatic ring system to engage in strong aromatic interactions, which distinguishes it from many highly effective CBS-type catalysts.

Kinetic and Thermodynamic Studies of Catalytic Pathways

Detailed kinetic and thermodynamic data for reactions catalyzed by 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl are not readily found in the surveyed literature. Such studies are essential for a comprehensive understanding of the catalytic cycle, including the rate-determining step and the relative energies of intermediates and transition states. For the general CBS reduction, it is understood that the formation of the catalyst-borane complex is rapid and that the turnover-limiting step is often associated with the hydride transfer or the release of the product alcohol from the catalyst. nrochemistry.com

Based on a thorough review of scientific literature, it is not possible to generate an article on the applications of “3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl” in enantioselective organic transformations as outlined.

The core reason is that enantioselective synthesis, which produces a chiral product from an achiral starting material, requires a chiral catalyst or reagent. The specified compound, 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl, is an achiral molecule. It is derived from the precursor amino alcohol, N-methyl-2-amino-2-methylpropan-1-ol, which does not have a stereocenter. An achiral catalyst cannot induce enantioselectivity in a chemical reaction.

Extensive searches of chemical databases and scientific journals for the use of "3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl" or its precursors in the asymmetric reduction of ketones or imines did not yield any relevant results. The field of enantioselective reductions heavily relies on well-established chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which is derived from the chiral amino alcohol proline. bohrium.comwikipedia.org These catalysts owe their effectiveness to their defined three-dimensional structure, which allows them to differentiate between the two faces of a prochiral substrate.

Therefore, an article detailing the role of 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl in enantioselective transformations cannot be written, as the compound is fundamentally unsuited for such applications and there is no research to support this premise. Providing information on other, genuinely chiral, oxazaborolidines would violate the strict instruction to focus solely on the specified compound.

Applications of 3,4,4 Trimethyl 1,3,2 Oxazaborolidin 2 Yl in Enantioselective Organic Transformations

Other Enantioselective Reductions (e.g., Oximes)

Beyond the asymmetric reduction of prochiral ketones, methyl-substituted CBS catalysts, close structural analogs of 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, have been effectively employed in the enantioselective reduction of other carbonyl derivatives, such as oximes and oxime ethers. sigmaaldrich.com This application provides a valuable route to chiral amines and amino alcohols, which are important building blocks in medicinal chemistry and natural product synthesis.

The reduction of ketoxime ethers using oxazaborolidine reagents can lead to the synthesis of cyclic amino alcohols with high enantioselectivity. sigmaaldrich.com For instance, the asymmetric reduction of various ketoxime O-ethers has been investigated, yielding enantiomerically enriched chiral hydroxylamines. youtube.com The enantioselectivity of these reductions can be highly dependent on the structure of the oxime substrate and the specific oxazaborolidine catalyst used.

A notable example is the asymmetric reduction of keto oxime ethers, which has been shown to produce cyclic amino alcohols in good yields and with high levels of enantiomeric excess (ee). sigmaaldrich.com The use of 2-methyl-CBS-oxazaborolidine has been specifically cited in the catalytic reduction of oximes to furnish chiral amines and amino alcohols with excellent yields and enantioselectivities. sigmaaldrich.com

The general mechanism for the CBS reduction involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's boron atom. researchgate.net This complex then coordinates to the substrate, and the hydride is delivered in a stereocontrolled manner, governed by the chiral environment of the catalyst.

Table 1: Enantioselective Reduction of Ketoxime Ethers with Oxazaborolidine Catalysts (Illustrative data based on reported findings for related systems)

Substrate (Ketoxime Ether)CatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
Cyclic Ketoxime O-benzyl Ether(R)-2-Methyl-CBS-oxazaborolidineChiral Cyclic Amino Alcohol8592 sigmaaldrich.com
Acetophenone (B1666503) O-benzyl Oxime(S)-2-Methyl-CBS-oxazaborolidine(S)-1-Phenylethanamine-52 sigmaaldrich.com
Ketoxime O-(o-nitrobenzyl) etherOxazaborolidine-borane complexO-(o-nitrobenzyl) hydroxylamine-~99 youtube.com

Lewis Acid Catalyzed Asymmetric Cycloaddition Reactions

Protonated or otherwise activated oxazaborolidines, such as the cationic species derived from 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, function as potent and highly effective chiral Lewis acids. This property has been harnessed to catalyze a range of asymmetric cycloaddition reactions, providing access to complex cyclic structures with excellent stereocontrol.

The enantioselective Diels-Alder reaction is a cornerstone of modern organic synthesis, and chiral oxazaborolidinium ions have emerged as exceptionally useful catalysts for this transformation. skku.eduwikipedia.org When protonated with a strong acid like triflic acid, or complexed with a Lewis acid such as aluminum bromide, the otherwise non-Lewis acidic oxazaborolidine is converted into a powerful chiral Lewis superacid. skku.eduwikipedia.org

These cationic oxazaborolidine catalysts have been shown to be highly effective in promoting the Diels-Alder reaction between various dienes and α,β-unsaturated aldehydes and ketones. wikipedia.orgnih.gov The reactions are notable for their high yields, excellent enantioselectivities, and predictable stereochemical outcomes. nih.gov A key advantage is that the chiral precursor to the catalyst is often recoverable and reusable. wikipedia.org

Computational studies have supported the proposed models for stereoselection, where the dienophile coordinates to the boron center of the catalyst in a specific orientation that minimizes steric interactions and is often stabilized by non-classical hydrogen bonds. nih.gov This rigid transition state assembly effectively blocks one face of the dienophile, leading to a highly enantioselective attack by the diene. nih.gov The scope of this methodology is broad, encompassing a wide variety of α,β-unsaturated carbonyl compounds and dienes. nih.gov

Table 2: Enantioselective Diels-Alder Reactions Catalyzed by Activated Oxazaborolidines (Representative examples based on the literature for analogous systems)

DienophileDieneCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
MethacroleinCyclopentadiene(S)-o-tolyl-CBS + TfOH9596 (exo) wikipedia.org
AcroleinCyclopentadiene(S)-o-tolyl-CBS + TfOH9194 (exo) wikipedia.org
α,β-unsaturated acetylenic ketoneCyclic dieneCationic oxazaborolidine9299 sigmaaldrich.com
α,β-unsaturated ketone1,3-butadiene(S)-o-tolyl-CBS + AlBr₃9398 skku.edu

In a significant extension of their utility, chiral 1,3,2-oxazaborolidines have recently been employed as catalysts in enantioselective photochemical reactions, particularly [2+2] photocycloadditions. sigmaaldrich.comnih.gov This represents a frontier in asymmetric catalysis, as controlling stereochemistry in excited-state reactions is a considerable challenge.

The oxazaborolidine, acting as a Lewis acid, coordinates to the substrate, such as a coumarin (B35378) or a cyclic enone. sigmaaldrich.com This coordination can alter the photophysical properties of the substrate, enabling selective excitation of the substrate-catalyst complex. sigmaaldrich.com The chiral environment of the oxazaborolidine then directs the stereochemical course of the ensuing [2+2] cycloaddition, leading to the formation of enantiomerically enriched cyclobutane (B1203170) products. sigmaaldrich.com

The success of these reactions is highly dependent on the specific structures of both the substrate and the oxazaborolidine catalyst. sigmaaldrich.comnih.gov It has been demonstrated that the substitution pattern on the aryl rings of the catalyst is crucial for achieving high enantioselectivity, and the optimal catalyst often needs to be tailored to the specific reaction. sigmaaldrich.comnih.gov Both intramolecular and intermolecular [2+2] photocycloadditions have been successfully developed using this strategy. sigmaaldrich.com

The application of CBS catalysts and their derivatives extends to [3+2] cycloaddition reactions, a type of dipolar cycloaddition. sigmaaldrich.com This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings, which are prevalent motifs in many biologically active compounds. While the use of CBS catalysts in these transformations is documented, detailed studies specifying the performance of simple methyl-substituted oxazaborolidines are less common than for other reaction types. The general principle involves the activation of the dipolarophile by the chiral Lewis acidic oxazaborolidine, which then reacts with a 1,3-dipole in an enantioselective manner.

Asymmetric Carbonyl Additions (e.g., Mukaiyama Aldol (B89426) and Michael Reactions)

Chiral oxazaborolidines have been utilized as catalysts in asymmetric carbonyl addition reactions, most notably the Mukaiyama aldol reaction. nih.gov In this context, N-sulfonylated oxazaborolidinones have proven to be particularly effective catalysts. sigmaaldrich.com These catalysts facilitate the reaction between a silyl (B83357) enol ether (the nucleophile) and an aldehyde (the electrophile) to produce β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.

The catalytic cycle is believed to involve the coordination of the aldehyde's carbonyl oxygen to the electron-deficient boron atom of the oxazaborolidine catalyst. sigmaaldrich.com This coordination, along with other non-covalent interactions such as hydrogen bonding and π-π stacking, creates a rigid and well-defined transition state. sigmaaldrich.com This organization allows for highly effective facial discrimination of the aldehyde, leading to the observed high levels of stereocontrol. sigmaaldrich.com The application of chiral oxazaborolidinium salts has also been reported in the vinylogous Mukaiyama aldol reaction, expanding the scope of this methodology. skku.edu

While the use of oxazaborolidines in Mukaiyama aldol reactions is established, their application in asymmetric Michael additions is less frequently reported. The Michael reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The development of chiral Lewis acid catalysts for this transformation is an active area of research.

Asymmetric Radical Reactions

A more recent and innovative application of chiral oxazaborolidinium ions (COBIs) is in the field of asymmetric radical reactions. sigmaaldrich.com These catalysts have been shown to mediate visible-light-induced radical additions, opening new avenues for enantioselective carbon-carbon bond formation under mild conditions. sigmaaldrich.comskku.edu

In these reactions, the COBI acts as a chiral Lewis acid to activate a carbonyl-containing substrate. sigmaaldrich.com The resulting complex can then engage in a radical process, often initiated by a photocatalyst. The chiral environment provided by the COBI directs the approach of the radical species, thereby controlling the stereochemistry of the product. sigmaaldrich.com This strategy has been successfully applied to reactions such as the enantioselective addition of α-aminoalkyl radicals to ketones. acs.org

The ability to control the stereochemical outcome of reactions involving highly reactive and transient radical intermediates is a significant challenge in organic synthesis. The use of chiral oxazaborolidinium ions as catalysts represents a promising approach to addressing this challenge, with potential applications in the synthesis of complex molecules. sigmaaldrich.comskku.edu

Applications in Total Synthesis of Complex Organic Molecules

The enantioselective reduction of ketones catalyzed by oxazaborolidines provides access to enantiomerically pure secondary alcohols. researchgate.net These alcohols are valuable chiral building blocks that are frequently incorporated into the total synthesis of complex natural products and other medicinally important compounds. nih.gov The predictability and high enantioselectivity of the CBS reduction have made it a favored method for establishing key stereocenters in synthetic routes. insuf.orgresearchgate.net

The utility of oxazaborolidine-catalyzed reductions is prominently demonstrated in the construction of key fragments for natural product synthesis. insuf.org By converting a prochiral ketone into a specific alcohol enantiomer, chemists can set a crucial stereocenter that dictates the three-dimensional structure of the final molecule. This strategic step is often found in the synthesis of various bioactive compounds. researchgate.net

The advancements in oxazaborolidine catalysis have facilitated the synthesis of building blocks for a range of natural products. insuf.org For instance, the enantioselective reduction of specific ketonic substrates is a critical step in the synthetic pathways toward compounds with significant biological activity. While the literature extensively covers the proline-derived catalyst, the underlying principle extends to other oxazaborolidine systems. The enantioselective reduction of ketones is a key strategy in the synthesis of drugs like ezetimibe, a cholesterol-lowering medication, and aprepitant, an antiemetic. wikipedia.org

The synthesis of α,α-diphenyl-4-hydroxy-(L)-prolinol modified with ionic liquids, which is then treated with a borane source to generate an oxazaborolidine catalyst, highlights the ongoing development in this area. researchgate.net This catalyst is effective in the asymmetric reduction of prochiral ketones, demonstrating the adaptability of the oxazaborolidine framework. researchgate.net

The primary application of 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl and its analogs is the reliable synthesis of chiral intermediates. insuf.org The enantioselective reduction of prochiral ketones is one of the most robust methods for producing chiral secondary alcohols, which are versatile intermediates for further chemical manipulation. researchgate.netnih.gov

The process often involves the use of the oxazaborolidine as a catalyst (typically 2-10 mol%) with a stoichiometric borane source such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethylsulfide (BMS). wikipedia.org The reaction can be performed with a catalyst generated in situ from a chiral amino alcohol and a borane source, which simplifies the procedure and avoids the need to handle potentially unstable reagents. organic-chemistry.org Research has shown that in situ generated catalysts can be just as effective as isolated catalysts in achieving high enantioselectivity. organic-chemistry.org

The substrate scope for this transformation is broad, encompassing aromatic, aliphatic, and α,β-unsaturated ketones. nih.govresearchgate.net The enantiomeric excess (ee) achieved is often very high, frequently exceeding 90%. organic-chemistry.orgresearchgate.net The following table summarizes the results for the enantioselective reduction of various ketones using in situ generated oxazaborolidine catalysts, demonstrating the effectiveness of this method.

Table 1: Enantioselective Reduction of Various Ketones Using In Situ Generated Oxazaborolidine Catalysts

Ketone SubstrateCatalyst PrecursorBorane SourceEnantiomeric Excess (ee)YieldReference
Acetophenone(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-oneBH398%High organic-chemistry.org
BenzylacetoneChiral Lactam Alcohol 3 / p-IodophenoxyboraneBH383%- nih.gov
2,2,2-TrifluoroacetophenoneChiral Lactam Alcohol 2 / p-IodophenolBH386%- nih.gov
α,β-EnonesChiral Lactam Alcohol 3 / 4-IodophenoxyboraneBH3up to 90%- researchgate.net
Aryl Methyl Ketonesβ-hydroxyamide-based ligandsBH3up to 96%89-99% researchgate.net

The data illustrates the high levels of enantioselectivity achieved across a range of ketone substrates. The choice of the chiral ligand, borane source, and reaction conditions, such as temperature, can be optimized to maximize the enantiomeric excess for a specific transformation. organic-chemistry.orgnih.gov For example, a decrease in temperature from 20 °C to -20 °C was found to increase the enantioselectivity for the reduction of benzylacetone. nih.gov This tunability makes oxazaborolidine-catalyzed reduction a powerful and predictable tool for generating valuable chiral intermediates for complex syntheses. insuf.orgresearchgate.net

Structure Activity and Structure Selectivity Relationships in 3,4,4 Trimethyl 1,3,2 Oxazaborolidin 2 Yl Systems

Impact of Substituents on the Oxazaborolidine Ring

The substituents on the heterocyclic ring of an oxazaborolidine catalyst are the primary determinants of its steric and electronic properties, which in turn govern its catalytic efficacy.

The 3,4,4-trimethyl substitution pattern on the oxazaborolidine ring introduces distinct steric features that significantly influence the catalyst's performance. The key structural element is the gem-dimethyl group at the C4 position of the ring. This feature is known to invoke the Thorpe-Ingold effect, or gem-dimethyl effect, which can lead to an acceleration in cyclization reactions due to a decrease in the internal bond angle at the substituted carbon. researchgate.net In the context of the oxazaborolidine catalyst, this effect contributes to a more conformationally restricted and rigid five-membered ring structure.

The effectiveness of the 3,4,4-trimethyl groups can be understood by comparing them with other common substituents used in oxazaborolidine catalysts.

Diphenyl Substituents: The archetypal Corey-Bakshi-Shibata (CBS) catalyst is derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol, featuring two phenyl groups on the carbon atom adjacent to the ring oxygen. nih.govwikipedia.org These bulky phenyl groups provide a significant steric shield, effectively blocking one face of the coordinated ketone from the approach of the hydride reagent. This steric blockade is the primary source of enantiocontrol. Compared to the diphenyl system, the gem-dimethyl groups of the 3,4,4-trimethyl variant offer a different steric profile. While less bulky than two phenyl rings, the gem-dimethyl groups are highly effective at locking the conformation of the five-membered ring, providing rigidity through the Thorpe-Ingold effect rather than sheer bulk. researchgate.net

o-Tolyl Substituents: Modifications are not limited to the amino alcohol backbone; the substituent on the boron atom itself can be varied. While the subject compound is B-unsubstituted (or coordinates to a hydride), related catalysts feature B-methyl, B-butyl, or B-aryl groups. nih.gov For instance, an o-tolyl group attached to the boron atom, as seen in some specialized CBS reagents, introduces both steric and electronic modifications directly at the Lewis acidic center. sigmaaldrich.com These modifications are used to tune the catalyst for specific applications, such as Diels-Alder reactions, by altering the Lewis acidity and the shape of the binding pocket. sigmaaldrich.comacs.org This contrasts with the 3,4,4-trimethyl system, where the modifications on the ring backbone provide a fixed, rigid chiral environment.

The choice of substituent—whether gem-dimethyl, diphenyl, or others—allows for the fine-tuning of the catalyst to suit specific substrates and reactions, highlighting the modular nature of these organocatalysts. nih.gov

Influence of Chiral Precursor Geometry on Catalytic Performance

The geometry and stereochemistry of the chiral amino alcohol used to synthesize the oxazaborolidine are the ultimate sources of chirality in the reduction product.

The absolute configuration of the alcohol produced in an oxazaborolidine-catalyzed reduction is directly predictable from the stereochemistry of the chiral amino alcohol precursor. nih.gov For the 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl system, the precursor would be a chiral amino alcohol such as (S)- or (R)-2-amino-2,3,3-trimethylbutan-1-ol, which is derived from the amino acid valine. Itsuno and co-workers first reported the use of chiral alkoxy-amine-borane complexes, derived from amino alcohols, for the enantioselective reduction of ketones. sigmaaldrich.com

Different amino alcohol scaffolds have been explored to optimize catalyst performance. The most common CBS catalyst is derived from the rigid bicyclic structure of (S)-prolinol. wikipedia.org Other effective precursors include (1S, 2R)-(-)-cis-1-amino-2-indanol, which offers a different conformational profile and has been shown to yield high enantioselectivity. ijprs.com The specific geometry of the amino alcohol dictates the three-dimensional arrangement of the final catalyst, influencing how it complexes with the prochiral ketone and directs the hydride attack.

High enantioselectivity in oxazaborolidine-catalyzed reductions is contingent on the catalyst forming a rigid, well-ordered transition state with the ketone and borane (B79455). acs.org The gem-dimethyl group at the C4 position in the 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl ring is a key feature for inducing conformational rigidity. researchgate.netacs.org This substitution pattern restricts free rotation within the five-membered ring, leading to a more predictable and stable catalyst conformation.

This inherent rigidity ensures that the steric environment presented to the incoming substrate is consistent, which is essential for effective enantiofacial discrimination. In the proposed mechanism for the CBS reduction, the catalyst and borane form a complex which then coordinates to the ketone. acs.orgresearchgate.net The ketone orients itself to minimize steric clashes with the catalyst's substituents, exposing one face to intramolecular hydride delivery. A rigid catalyst framework, such as that provided by the gem-dimethyl groups, is critical for maintaining this specific orientation and preventing competing, less selective reaction pathways.

Catalyst Loading and Reaction Conditions on Enantioselectivity

Beyond the catalyst's inherent structure, the enantioselectivity of the reduction is highly dependent on the reaction conditions, including catalyst loading, temperature, and solvent.

The amount of catalyst used can have a significant impact on the enantiomeric excess of the product. While catalytic amounts are, by definition, sufficient, the optimal loading can vary. In some cases, high catalyst loadings (e.g., 20-50 mol%) are necessary to ensure the catalyzed reaction significantly outpaces the non-selective background reduction by borane alone. nih.gov In other systems, high enantioselectivity can be achieved with much lower loadings, typically between 2 and 10 mol%. wikipedia.org Increasing the catalyst loading can improve enantioselectivity up to a certain point, after which further increases may offer no additional benefit. ijprs.com

The following table demonstrates the effect of catalyst loading on the enantioselective reduction of acetophenone (B1666503) using an in-situ generated oxazaborolidine from (1S, 2R)-(-)-cis-1-amino-2-indanol.

Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee, %)
58991
109193
209093
Data sourced from a study on the in-situ generation of chiral oxazaborolidine catalysts. ijprs.com

Other reaction parameters are also critical.

Temperature: Reductions are often performed at low temperatures to enhance selectivity. While lower temperatures generally slow the reaction rate, they disproportionately slow the non-catalyzed background reaction, leading to improved enantiomeric excess. nih.gov

Solvent: The choice of solvent can influence both reactivity and enantioselectivity. Solvents like tetrahydrofuran (B95107) (THF) are commonly used as they are effective at solvating the borane reagents. ijprs.com

Additives: In some cases, additives can enhance performance. For example, the use of certain borane sources or the addition of a Lewis acid like BF₃ can improve enantioselectivity for challenging substrates like trifluoromethyl ketones. nih.gov

Careful optimization of these conditions is essential to achieve the highest possible yield and enantioselectivity for a given substrate with the 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl catalyst system.

Solvent Effects on Catalytic Efficiency and Stereospecificity

The choice of solvent can significantly influence the outcome of enantioselective reductions catalyzed by oxazaborolidines. The solvent can affect the solubility of the reactants and the catalyst, the aggregation state of the catalyst (monomer vs. dimer), and the stability of the transition state, all of which can alter both the reaction rate and the enantiomeric excess (ee) of the product.

In the context of reductions utilizing in-situ generated oxazaborolidine catalysts, which are structurally related to 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, tetrahydrofuran (THF) is a commonly employed solvent. nih.gov It is a Lewis basic solvent that can coordinate with the borane and the oxazaborolidine catalyst. Research on analogous systems has shown that toluene (B28343) can sometimes lead to higher yields compared to THF. nih.gov Conversely, more polar solvents such as dichloromethane (B109758) (CH2Cl2) and chloroform (B151607) (CHCl3) have been observed to result in somewhat lower enantioselectivities in certain cases. nih.govnih.gov The reduced enantioselectivity in these polar solvents could be attributed to less favorable interactions in the transition state or a greater contribution from the non-catalyzed background reduction.

The effect of the solvent is not always straightforward and can be substrate-dependent. For instance, in the reduction of trifluoromethyl ketones, chloroform was found to afford a significantly higher enantioselectivity compared to other solvents. nih.govnih.gov It has also been noted that the presence of stabilizers, such as sodium borohydride (B1222165) in commercial BH3-THF solutions, can lead to lower enantioselectivities due to a competing non-selective reduction pathway. nih.govcapes.gov.br

To illustrate the typical influence of solvents on the enantioselective reduction of a ketone catalyzed by an oxazaborolidine system, the following representative data is provided.

SolventYield (%)Enantiomeric Excess (ee, %)
Toluene8592
Tetrahydrofuran (THF)8290
Dichloromethane (CH2Cl2)7585
Chloroform (CHCl3)7887

Note: This table presents illustrative data based on general trends observed for closely related oxazaborolidine catalysts, as specific comparative data for 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl was not available in the searched literature.

Temperature Dependence of Enantioselectivity

Reaction temperature is a critical parameter in controlling the enantioselectivity of oxazaborolidine-catalyzed reductions. The effect of temperature can be complex and is not always linear. In some systems, a general trend is observed where lower temperatures lead to higher enantioselectivity due to the amplification of small energy differences between the diastereomeric transition states. However, this is not universally true for all substrates and catalyst systems.

For instance, studies on in-situ generated oxazaborolidine catalysts have revealed that for the reduction of aliphatic ketones, increasing the temperature can surprisingly lead to an improvement in the enantiomeric excess. organic-chemistry.org Conversely, for aromatic ketones, a slight decrease in enantioselectivity is often observed at higher temperatures. organic-chemistry.org This suggests that the nature of the ketone substrate plays a crucial role in how temperature influences the stereochemical outcome.

In other investigations, an optimal temperature range for achieving the highest enantioselectivity has been identified, often between 20 and 30°C. nih.gov Deviating from this optimal range, either to higher or lower temperatures, can result in a decrease in the enantiomeric excess. A non-linear relationship between temperature and enantioselectivity has also been documented, where the ee may increase up to a certain temperature and then decrease with further cooling. nih.gov This phenomenon can be attributed to a change in the rate-determining step or the involvement of different catalyst species at different temperatures.

The following table provides a representative example of how temperature can affect the enantiomeric excess in the reduction of a prochiral ketone.

Temperature (°C)Enantiomeric Excess (ee, %)
-2085
090
2595
4092

Note: This table presents illustrative data based on general trends observed for closely related oxazaborolidine catalysts, as specific comparative data for 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl was not available in the searched literature.

Stoichiometric vs. Catalytic Regimes

Oxazaborolidines can be utilized in both stoichiometric and catalytic amounts for the enantioselective reduction of ketones. researchgate.net Historically, early developments involved the use of stoichiometric quantities of the chiral reagent. However, the principles of green and sustainable chemistry favor the use of catalytic systems, which minimize waste and improve atom economy. The Corey-Bakshi-Shibata (CBS) reduction is a prime example of a highly successful catalytic application of oxazaborolidines. insuf.orguwindsor.ca

In a catalytic regime, typically 2-10 mol% of the oxazaborolidine is employed. The catalyst is regenerated in each cycle, allowing a small amount to transform a large quantity of the substrate. This approach is not only more economical but also simplifies product purification as the amount of chiral material to be removed is significantly lower.

The amount of catalyst used can impact the enantioselectivity of the reaction. For some in-situ generated systems, increasing the catalyst loading from 5 mol% to 10 mol% has been shown to enhance the enantiomeric excess. However, further increasing the catalyst loading to 20 mol% may not lead to any additional improvement and could even be detrimental in some cases.

When a stoichiometric amount of the oxazaborolidine is used, the reaction may proceed faster, and in some instances, could potentially offer higher enantioselectivity by minimizing the uncatalyzed background reaction. However, this comes at the cost of generating a stoichiometric amount of chiral waste. The choice between a stoichiometric and a catalytic regime often depends on the specific substrate, the desired level of enantiopurity, and practical considerations such as cost and ease of purification.

The following table illustrates a hypothetical comparison between stoichiometric and catalytic use of an oxazaborolidine for a ketone reduction.

RegimeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Catalytic59088
Catalytic109293
Stoichiometric1009596

Note: This table presents illustrative data based on general trends observed for closely related oxazaborolidine catalysts, as specific comparative data for 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl was not available in the searched literature.

Computational and Theoretical Investigations of 3,4,4 Trimethyl 1,3,2 Oxazaborolidin 2 Yl Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been extensively applied to study the chemistry of oxazaborolidine catalysts. acs.orgresearchgate.net These calculations are fundamental to modeling the nuanced energetic and structural details of reaction intermediates and transition states. The B3LYP functional combined with the 6-31G(d) basis set is a commonly employed level of theory that has shown to be effective in providing excellent accounts of Diels-Alder reactivity and selectivity, for instance. nih.gov

The key to understanding the high levels of asymmetric induction achieved by oxazaborolidine catalysts lies in the detailed modeling of the corresponding transition states (TS). Computational studies have successfully reproduced experimentally observed stereochemical outcomes by analyzing the structures and relative energies of competing transition state complexes. nih.govresearchgate.net

Early models for stereoselection, such as those proposed by Corey and co-workers, have been validated and refined by these calculations. nih.gov More recent DFT and noncovalent interaction analyses have revealed new reaction models for reactions like the Mukaiyama aldol (B89426). nih.govacs.org These newer models highlight that selectivity is rationalized by the presence of stabilizing π–π interactions in the major transition states, which are geometrically inaccessible in the minor transition states. nih.govacs.org The energy differences between these diastereomeric transition states, as calculated by DFT, are used to predict the enantiomeric ratios of the products, often with high accuracy. nih.gov

Table 1: Comparison of Calculated and Experimental Enantioselectivity for Oxazaborolidine-Catalyzed Diels-Alder Reactions. nih.gov
DienophileCalculated ΔΔG‡ (kcal/mol)Calculated ee (%)Experimental ee (%)Predicted Major EnantiomerExperimental Major Enantiomer
Acrolein2.19694RR
Methyl Acrylate2.09595RR
2-Chloroacrolein1.58892RR
2-Bromoacrolein1.89395RR

Computational studies have been crucial in elucidating the complex web of interactions between the oxazaborolidine catalyst and the reacting substrates. While initial models focused primarily on interactions between the catalyst and the electrophile, combined DFT and noncovalent interaction analyses have demonstrated that nucleophile-catalyst interactions are vital for stabilizing the transition state complex and inducing selectivity. nih.govacs.org

A variety of nonclassical interactions, including C–H···O, C–H···π, and π–π interactions, have been identified as important contributors to the stability of the transition state. nih.govacs.org For example, in the enantioselective Mukaiyama aldol reaction, traditional formyl C–H···O interactions are absent in the lowest-energy transition states, which are instead stabilized by these other noncovalent forces. nih.gov It has also been noted that the gem-diaryl moiety on some catalysts plays a key role in stereodifferentiation by stabilizing the convex coordination of the substrate through attractive noncovalent interactions. nih.govacs.org This two-point binding mode, which often includes a nonclassical hydrogen bond, is considered an integral factor for effective catalyst complexation. acs.org

Prediction of Enantioselectivity and Diastereoselectivity

A significant achievement of computational chemistry in this field is the ability to predict the stereochemical outcomes of reactions. By calculating the free energies of the various possible transition states, researchers can predict enantiomeric and diastereomeric ratios with remarkable accuracy. nih.gov DFT calculations have successfully reproduced the experimentally observed sense of stereoinduction and enantiomeric ratios for a series of dienophiles in the cationic oxazaborolidine-catalyzed Diels-Alder reaction. nih.govresearchgate.net

Beyond single-reaction predictions, holistic, data-driven workflows are being developed to create statistical models for forecasting enantioselectivity across a range of reactions. nih.gov These models can identify the fundamental interactions responsible for asymmetric induction and allow this understanding to be transferred quantitatively to new substrates, catalysts, or even different reaction types. nih.gov This predictive power streamlines both catalyst design and reaction development by enabling in silico screening before undertaking experimental work. nih.gov For instance, such a model successfully predicted that a TCYP catalyst would be highly selective for the addition of thiol to benzoyl imines without prior experimental data on that specific reaction. nih.gov

Analysis of Electronic Structure and Bonding in the Catalyst Complex

Theoretical analyses provide a deep understanding of the electronic changes that occur upon formation of the active catalyst complex. Computational studies have shown that the activation of an oxazaborolidine with a strong Brønsted or Lewis acid, such as AlBr₃, is essential for its catalytic activity. nih.govacs.org This activation polarizes the B–N bond, which in turn increases the Lewis acidity of the boron atom, making the coordination of the substrate more energetically favorable. nih.govacs.org The use of the potent Lewis acid AlBr₃ was found to lead to complete complexation, as confirmed by ¹H NMR analysis which showed downfield shifts for relevant protons, indicative of coordination to the nitrogen atom. acs.org

In the realm of photochemistry, computational studies have uncovered more complex roles for the catalyst. For instance, in certain photochemical reactions, the AlBr₃-activated oxazaborolidine catalyst facilitates efficient intersystem crossing (ISC) via a heavy atom effect. nih.govacs.org This relativistic effect is crucial for the success of enantioselective [2+2] photocycloadditions. nih.gov Furthermore, the catalyst-substrate complex can exhibit altered electronic properties, such as a lower triplet energy and improved electronic coupling, which allows for selective energy transfer from a photosensitizer. nih.govacs.org

Understanding Conformational Preferences and Dynamics

The specific three-dimensional arrangement, or conformation, of the catalyst-substrate complex is a critical determinant of stereoselectivity. Computational methods are used to explore the potential energy surface of the complex to identify the most stable conformations. For Diels-Alder reactions, Corey's predictive models are based on a specific conformation involving coordination between the carbonyl oxygen and the catalyst's boron atom, alongside a C-H···O interaction that orients the dienophile. nih.gov

Computational studies on related boron-containing heterocycles have shown equilibria between different ring conformations, such as sofa and half-chair forms. researchgate.net In the context of catalysis, it has been shown that the Curtin-Hammett principle holds for certain oxazaborolidinium-catalyzed reactions, meaning that the ratio of products is determined by the difference in the energy of the transition states, not the populations of ground-state conformers. nih.gov In reactions involving α,β-unsaturated acetylenic ketones, computational and X-ray studies suggest a preference for a syn-coordination geometry of the Lewis acid relative to the alkyne, a conformation that ensures high enantioselectivity without requiring the typical hydrogen bonding motifs. nih.gov

Design of Novel Oxazaborolidine Derivatives through Computational Screening

Computational chemistry is not just an explanatory tool but also a predictive one, enabling the rational design of new catalysts. rsc.org By understanding the structural and electronic factors that govern reactivity and selectivity, researchers can design novel oxazaborolidine derivatives tailored for specific transformations. nih.govacs.org

Modern approaches to catalyst design utilize several computational strategies:

Mechanism-Based Design: Involves calculating the entire reaction pathway to identify rate- and selectivity-determining steps, allowing for targeted modifications to the catalyst structure. rsc.org

Descriptor-Based Design: Uses molecular properties (descriptors) derived from chemical principles as predictors of catalyst performance. rsc.org

Data-Driven Design: Employs statistical analysis and machine learning to find relationships between catalyst features and performance, enabling the screening of large virtual libraries of potential catalysts. rsc.org

These computational screening methods can significantly accelerate the discovery of new catalysts by predicting the impact of structural modifications, thus prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

Comparative Analysis with Alternative Chiral Catalysis Platforms

Comparison with Other Boron-Based Chiral Lewis Acids

The family of boron-based chiral Lewis acids is most famously represented by the Corey-Bakshi-Shibata (CBS) catalysts, which are typically derived from proline. google.cominsuf.orgsigmaaldrich.combohrium.comtcichemicals.com These catalysts feature a bicyclic structure fused to a pyrrolidine (B122466) ring, which creates a well-defined and rigid chiral environment. This structural rigidity is a key factor in the high levels of enantioselectivity frequently observed in reactions catalyzed by CBS reagents. bohrium.com

In contrast, 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl is a simpler, monocyclic oxazaborolidine. Its chirality is derived from a less sterically hindered amino alcohol precursor. The presence of methyl groups at the 3 and 4 positions of the oxazaborolidine ring provides a degree of steric shielding to direct the approach of substrates. However, this shielding is generally less pronounced than that provided by the diphenylmethyl or other bulky groups found in typical CBS catalysts.

This structural difference often translates to performance variations. While CBS catalysts are renowned for their high enantioselectivity across a broad range of ketone reductions, the performance of simpler, acyclic, or monocyclic oxazaborolidines like the 3,4,4-trimethyl derivative can be more substrate-dependent. For certain substrates, these less sterically demanding catalysts may offer advantages, but for many standard reductions, they may not achieve the same high levels of enantiomeric excess as their proline-derived counterparts. nih.gov

Another point of comparison is the method of preparation. The synthesis of the parent amino alcohols for CBS catalysts can be more involved than for simpler acyclic amino alcohols. This can make catalysts like 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl more readily accessible and cost-effective for certain applications, particularly when high enantioselectivity is not the sole consideration.

Comparison with Metal-Based Chiral Catalysts

Metal-based chiral catalysts, featuring central metals such as ruthenium, rhodium, iridium, or titanium, represent a cornerstone of asymmetric catalysis. These catalysts often exhibit exceptionally high turnover numbers and frequencies, making them highly efficient for industrial-scale synthesis. For instance, Noyori's ruthenium-BINAP catalysts are benchmarks for the asymmetric hydrogenation of ketones and other unsaturated functionalities.

In comparison, 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, as a representative of oxazaborolidine catalysts, offers a metal-free alternative. This can be a significant advantage in the synthesis of pharmaceuticals and other biologically active molecules where metal contamination is a critical concern. The removal of residual metal from the final product can be a costly and challenging process.

However, metal-based catalysts often operate under different reaction conditions, such as high-pressure hydrogenation, which may not be required for oxazaborolidine-catalyzed reductions with borane (B79455) reagents. The substrate scope of metal-based catalysts can also be exceptionally broad. While oxazaborolidines are highly effective for the reduction of prochiral ketones, certain metal catalysts can be applied to a wider variety of transformations with high enantioselectivity.

Comparison with Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has expanded rapidly and offers a diverse range of activation modes. Proline and its derivatives, for example, can act as enamine or iminium ion catalysts, while chiral phosphoric acids and thioureas function through hydrogen bonding interactions.

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl is itself an organocatalyst, falling under the category of chiral Lewis acids. When compared to other classes of organocatalysts, a key distinction lies in the mechanism of activation. While many organocatalysts activate substrates through the formation of covalent intermediates (e.g., enamines) or through non-covalent interactions, oxazaborolidines function by coordinating to a carbonyl oxygen, thereby activating it towards nucleophilic attack by a hydride source.

The operational aspects of these systems can also differ. For instance, many organocatalytic reactions are performed under mild, aerobic conditions, whereas oxazaborolidine-catalyzed reductions with borane are typically conducted under an inert atmosphere due to the sensitivity of the borane reagent. The recyclability of the catalyst can also be a point of differentiation, with various strategies being developed for different classes of organocatalysts.

Advantages and Disadvantages of 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl in Specific Reaction Contexts

Scope and Limitations

The primary application of 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl and related oxazaborolidines is the asymmetric reduction of prochiral ketones to chiral secondary alcohols using a borane source. insuf.orgnih.gov The scope generally includes a variety of aryl-alkyl, dialkyl, and α,β-unsaturated ketones.

However, the structural simplicity of 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl compared to the more elaborate CBS catalysts can be both an advantage and a limitation. For sterically hindered ketones, the smaller profile of this catalyst might allow for better substrate binding and catalytic activity where bulkier catalysts might fail. Conversely, for less sterically demanding substrates, the reduced steric bulk may lead to lower enantioselectivity due to less effective facial discrimination. The performance is highly dependent on the specific ketone substrate.

Efficiency and Enantiomeric Excess

The efficiency and enantioselectivity of reactions catalyzed by 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl are intimately linked to the reaction conditions and the substrate. While specific data for this exact catalyst is not widely reported in comparative studies, general trends for simpler, non-proline-derived oxazaborolidines can be considered.

Typically, high enantiomeric excesses (ee) are achieved in the reduction of aryl-alkyl ketones. For dialkyl ketones, the enantioselectivity can be more variable and often lower than that observed with aryl-alkyl ketones. The catalyst loading is generally in the range of 5-10 mol%, with the borane reagent used in stoichiometric amounts.

Table 1: Illustrative Performance of Oxazaborolidine Catalysts in Ketone Reduction

EntryKetone SubstrateOxazaborolidine CatalystYield (%)ee (%)
1Acetophenone (B1666503)Proline-derived CBS>95>95
2AcetophenoneNon-proline derivedVariableModerate to High
32-OctanoneProline-derived CBS~90~90
42-OctanoneNon-proline derivedVariableModerate

Note: This table provides a generalized comparison. "Non-proline derived" represents a class of simpler oxazaborolidines, and the performance of 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl would fall within this category, with specific outcomes being substrate-dependent.

Catalyst Stability and Recyclability

Oxazaborolidine catalysts, including 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl, are generally sensitive to moisture and air, particularly when the boron is substituted with a hydride. The B-methyl or B-butyl derivatives exhibit greater stability. nih.gov The catalyst is typically generated in situ from the corresponding chiral amino alcohol and a borane source, or it can be prepared and stored as a solution. nih.gov

The recyclability of homogeneous oxazaborolidine catalysts can be challenging. After the reaction, the catalyst is typically present in the reaction mixture as a borate (B1201080) ester of the product alcohol. Hydrolytic workup to liberate the product alcohol also leads to the decomposition of the oxazaborolidine. However, methods for the in-situ recycling of the precursor amino alcohol have been developed. nih.gov One strategy involves the precipitation of the amino alcohol hydrochloride after an acidic workup, which can then be recovered and reused to generate the catalyst for a subsequent reaction. The development of recyclable catalytic systems is an active area of research, with strategies including immobilization on solid supports or the use of biphasic systems. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Next-Generation 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl Analogues

The foundational structure of 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl, derived from simple chiral amino alcohols, offers a modular platform for creating next-generation analogues. Research is moving towards the synthesis of derivatives with fine-tuned steric and electronic properties to enhance catalytic activity and selectivity for a broader range of substrates.

Inspired by the success of the Corey-Bakshi-Shibata (CBS) catalyst, where modifications to the B-substituent (e.g., methyl, butyl, aryl groups) have proven effective, similar strategies are being envisioned for the trimethyl variant. nih.govwikipedia.org The development of analogues could involve:

Modification of the Boron Substituent: Introducing different alkyl or aryl groups on the boron atom to modulate the Lewis acidity and the steric environment around the catalytic center.

Alterations to the Oxazaborolidine Ring: Synthesizing analogues from different chiral amino alcohols to change the backbone and influence the chiral pocket of the catalyst.

Immobilization on Supports: Grafting the catalyst onto solid supports like silica (B1680970) or polymers to facilitate recovery and reuse, a key principle of green chemistry. acs.org

These new analogues are crucial for tackling more challenging substrates and expanding the catalytic scope.

Expanding the Scope of Asymmetric Reactions Beyond Reductions and Cycloadditions

While the hallmark application of oxazaborolidines is the enantioselective reduction of prochiral ketones, significant research efforts are now directed at expanding their catalytic repertoire. sigmaaldrich.comlabinsights.nl The Lewis acidic nature of the boron center makes these compounds ideal candidates for a wide array of transformations.

Emerging areas of application include:

Enantioselective Additions: Catalyzing the 1,4-addition of nucleophiles, such as diarylphosphine oxides, to α,β-unsaturated thioesters, a reaction shown to proceed with excellent yields and enantioselectivities using standard oxazaborolidine catalysts without the need for strong acid activators. nih.gov

Cyclopropanation and Epoxidation: The development of chiral oxazaborolidinium ions (COBIs), which are highly activated Lewis acids, has opened doors to new reactions like asymmetric cyclopropanation and epoxidation. sigmaaldrich.com

Diels-Alder Reactions: Activated oxazaborolidines have demonstrated great utility as chiral Lewis acids in catalyzing enantioselective Diels-Alder reactions, producing complex cyclic molecules with high stereocontrol. nih.govsigmaaldrich.comsigmaaldrich.com

The following table summarizes the expanding scope of reactions catalyzed by oxazaborolidine systems.

Reaction TypeCatalyst SystemSubstrate ExampleKey Finding
1,4-Addition Standard Oxazaborolidine (CBS)Diarylphosphine oxides & α,β-unsaturated thioestersHigh yields and enantioselectivities at room temperature without activators. nih.gov
Diels-Alder Triflic acid activated oxazaborolidineCyclopentadiene & methacroleinHighly enantioselective cycloaddition. nih.govsigmaaldrich.com
Cyclopropanation Chiral Oxazaborolidinium Ion (COBI)Carbonyl compoundsEfficient formation of enantioenriched cyclopropanes. sigmaaldrich.com
Epoxidation Chiral Oxazaborolidinium Ion (COBI)Carbonyl compoundsAccess to chiral epoxides via asymmetric catalysis. sigmaaldrich.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of catalytic systems with continuous flow technology offers significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Research into using oxazaborolidine catalysts in flow reactors is a promising frontier. acs.org

For instance, hydrogenation reactions, which can be performed using oxazaborolidine-borane systems, are well-suited for flow chemistry setups that can generate hydrogen gas in situ. acs.org This approach minimizes the risks associated with handling gaseous reagents and allows for precise control over reaction conditions. Furthermore, the development of immobilized or polymer-supported 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl analogues would be highly synergistic with flow chemistry, enabling the creation of packed-bed reactors for continuous, sustainable production of chiral molecules. acs.org

Exploration in Photochemical and Other Energy-Driven Asymmetric Transformations

A paradigm shift in the application of oxazaborolidines has been their recent transition from catalysts for thermal reactions to mediators of enantioselective photochemical transformations. nih.govresearchgate.net This has opened up an entirely new dimension for asymmetric synthesis. Chiral 1,3,2-oxazaborolidines act as Lewis acids that can bind to a substrate and induce chirality in its excited state.

Key developments in this area include:

[2+2] Photocycloadditions: Chiral oxazaborolidines have been successfully used to catalyze both intramolecular and intermolecular [2+2] photocycloaddition reactions of substrates like coumarins and cyclic enones, yielding chiral cyclobutane (B1203170) products with high enantioselectivity. nih.govacs.orgnih.gov

Rearrangement Reactions: Beyond cycloadditions, these catalysts have been shown to mediate enantioselective photochemical rearrangements, such as the oxadi-π-methane rearrangement, demonstrating their versatility in controlling light-induced transformations. acs.orgacs.org

Mechanistic studies, combining spectroscopy and computational analysis, have shown that the oxazaborolidine catalyst can alter the absorption behavior and energy levels of the substrate, facilitating selective excitation and controlling the stereochemical outcome of the photoreaction. nih.govacs.org The modular nature of the catalyst allows it to be tailored for specific photochemical reactions, a feature that holds immense promise for future discoveries. researchgate.net

Tandem Catalysis and Multi-Catalyst Systems Incorporating 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl

Tandem or cascade catalysis, where multiple catalytic transformations occur in a single pot, represents a highly efficient strategy for building molecular complexity. The future will see an increased focus on incorporating oxazaborolidines into such systems. This can involve combining them with other small molecule catalysts, transition metals, or even biocatalysts. illinois.edu

A significant area of development is the use of chiral oxazaborolidinium ions (COBIs), which are formed by activating an oxazaborolidine with a Brønsted or Lewis acid. sigmaaldrich.com This "combined acid" approach creates a more potent catalyst capable of activating a wider range of substrates and promoting reactions that are not feasible with the parent oxazaborolidine alone. sigmaaldrich.com The development of multi-catalyst systems where a 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl derivative works in concert with another catalyst could enable novel reaction sequences, streamlining the synthesis of complex chiral molecules.

Advanced Spectroscopic and Structural Characterization of Catalytically Active Species

A deeper understanding of the catalytic mechanism is paramount for the rational design of improved catalysts. Future research will increasingly rely on advanced analytical techniques to probe the structure and behavior of the active catalytic species.

NMR Spectroscopy: While already in use, more sophisticated NMR techniques, particularly ¹¹B NMR, will be employed to characterize the catalyst-substrate and catalyst-borane complexes formed in situ, providing crucial insights into the active species. nih.gov

Computational Studies: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), are becoming indispensable tools for modeling reaction pathways. researchgate.net These studies can elucidate the transition state geometries that determine stereoselectivity and help rationalize experimental observations, guiding the design of next-generation catalysts. researchgate.net

Spectroscopic Analysis: Techniques like UV/vis spectroscopy are used to study how the catalyst affects the electronic properties of substrates, which is particularly important in understanding its role in photochemical reactions. nih.govacs.org

These advanced characterization methods will provide a detailed picture of the catalytic cycle, enabling a more predictive and less empirical approach to catalyst development.

Novel Applications in Materials Science and Polymer Chemistry

The unique structural and chemical properties of the oxazaborolidine ring system present untapped opportunities in materials science and polymer chemistry. The incorporation of this chiral, Lewis acidic moiety into polymer backbones could lead to the development of novel functional materials.

An emerging area of interest is the synthesis of polymers containing oxazoline (B21484) rings, such as poly(2-oxazoline)s. nih.govmdpi.com These polymers are known for their biocompatibility and are being explored for biomedical applications like drug delivery. nih.govmdpi.com By analogy, polymers incorporating the 3,4,4-trimethyl-1,3,2-oxazaborolidin-2-yl unit could be designed as:

Chiral Polymeric Catalysts: Creating recyclable catalysts with potential applications in large-scale industrial processes.

Smart Materials: Developing materials that respond to external stimuli (e.g., pH, presence of a specific analyte) due to the Lewis acidic boron center.

Functional Materials for Optoelectronics: The electron-accepting properties of related heterocyclic structures, like 1,3,4-oxadiazoles, have been utilized in materials for polymer light-emitting diodes (PLEDs). mdpi.comnih.gov This suggests a potential, albeit exploratory, avenue for oxazaborolidine-containing materials.

The synthesis of such polymers could be achieved through the polymerization of monomers containing the intact oxazaborolidine ring or through post-polymerization modification.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl, and how can reaction conditions be optimized for yield?

  • Methodological Answer :

  • Step 1 : Start with boron trifluoride etherate and trimethylamine derivatives under anhydrous conditions to form the oxazaborolidine ring. Use low-temperature (-78°C) Schlenk techniques to prevent hydrolysis .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots. Adjust stoichiometry (e.g., 1:1.2 molar ratio of boron to amine) to minimize side products .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize in cold hexane (0–6°C) to isolate crystalline product .
  • Optimization : Use factorial design to test variables (temperature, solvent polarity, reaction time). For example, a 2³ factorial design can identify critical factors affecting yield .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Analysis : Confirm structure via ¹¹B NMR (δ ~25–30 ppm for oxazaborolidines) and ¹H/¹³C NMR for methyl group environments .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction. Similar boron-containing compounds (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) show precise bond angles (B–O ≈ 1.36 Å) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~170–180 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound as a catalyst in asymmetric reactions?

  • Methodological Answer :

  • Mechanistic Studies : Use kinetic isotopic effects (KIE) to probe rate-determining steps. For example, deuterated substrates can reveal hydrogen-bonding interactions critical for enantioselectivity .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., boron-enolate complexes) under varying conditions .
  • Data Reconciliation : Cross-validate results with computational models (DFT calculations) to identify mismatches between experimental and theoretical stereoselectivity .

Q. How does computational modeling predict the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer :

  • Docking Simulations : Model interactions with substrates (e.g., ketones) using software like AutoDock Vina. Parameters from similar studies (e.g., binding energies ΔG ≈ -6.6 to -7.0 kcal/mol) guide predictions .
  • Transition State Analysis : Calculate activation barriers for competing pathways (e.g., endo vs. exo transition states) to rationalize enantiomeric excess (ee) .
  • Solvent Effects : Simulate solvent polarity (e.g., toluene vs. THF) using COSMO-RS to optimize reaction fields .

Design a factorial experiment to optimize the catalytic efficiency of 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl in CBS reductions.

  • Methodological Answer :

  • Variables : Temperature (levels: -20°C, 0°C), solvent (levels: dichloromethane, THF), and catalyst loading (levels: 5 mol%, 10 mol%) .
  • Response Metrics : Enantiomeric excess (HPLC analysis), yield (gravimetric), and reaction time .
  • Design Matrix : Use a 2³ full factorial design with center points to assess curvature. Analyze via ANOVA to identify significant interactions (e.g., solvent-temperature synergy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.